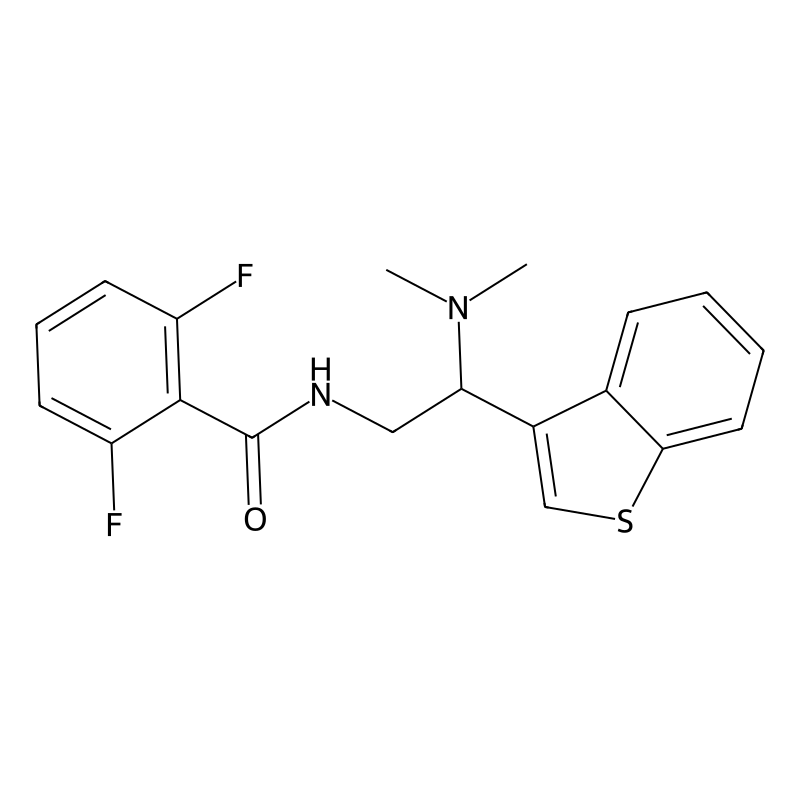

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide is an organic compound with the molecular formula and a molecular weight of approximately 360.4 g/mol. The structure features several significant components, including:

- Difluorinated Benzene Ring: The presence of two fluorine atoms can enhance the molecule's reactivity and electronic properties.

- Benzothiophene Group: This fused ring structure contributes to the compound's rigidity and potential interactions through pi-pi stacking.

- Amide Linkage: The amide bond connects the 2,6-difluorobenzoyl group to the dimethylaminoethyl group, which is crucial in biological activity.

- Dimethylamino Group: This group likely imparts basic properties to the molecule, influencing its interactions in biological systems.

The compound is primarily intended for research purposes and is not designed for therapeutic applications in humans or animals .

- Hydrolysis: Amides can be hydrolyzed to yield carboxylic acids and amines when reacted with water.

- Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: These include both electrophilic and nucleophilic substitutions, typically involving halogens or alkylating agents .

The biological activity of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide remains an area of ongoing research. Compounds with similar structures have shown potential in various biological assays, suggesting that this compound may exhibit significant pharmacological effects. Its unique structural features may allow it to interact with specific biological targets, potentially influencing pathways relevant to disease processes .

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide typically involves several steps:

- Preparation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol derivatives.

- Introduction of the Dimethylaminoethyl Group: This is accomplished via alkylation reactions using dimethylamine and appropriate alkyl halides.

- Acylation Step: The final step involves acylating the intermediate with 2,6-difluorobenzoyl chloride under basic conditions to yield the target compound .

While primarily intended for research purposes, N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide may have applications in medicinal chemistry due to its potential biological activities. It could serve as a lead compound for developing new therapeutic agents targeting specific diseases .

Interaction studies are essential for understanding the pharmacodynamics of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide. These studies often focus on how the compound interacts with various molecular targets, including enzymes and receptors. The benzothiophene moiety may facilitate binding to enzyme active sites, while the dimethylamino group could enhance binding affinity through hydrogen bonding and electrostatic interactions.

Several compounds share structural similarities with N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide. Here are a few notable examples:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide | 396.47 g/mol | Contains a sulfonamide group | |

| N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide | 399.48 g/mol | Features a benzothiazole moiety | |

| N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | 418.53 g/mol | Includes a benzodioxine structure |

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide stands out due to its specific combination of a difluorinated benzene ring and a benzothiophene group linked via an amide bond. This unique structure may impart distinct properties that influence its biological activity compared to other similar compounds.